2-fluoropent-4-enoic Acid

Metabolic Stability Hepatotoxicity Fluorinated Probes

2-Fluoropent-4-enoic acid (CAS 3885-23-2), also known as 2-fluoro-4-pentenoic acid, is a fluorinated carboxylic acid with the molecular formula C5H7FO2 and a molecular weight of 118.11 g/mol. This compound features a fluorine atom at the C-2 position adjacent to a carboxylic acid group and a terminal alkene at C-4, providing a unique combination of reactivity profiles for synthetic and medicinal chemistry applications.

Molecular Formula C5H7FO2
Molecular Weight 118.11 g/mol
Cat. No. B1365101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoropent-4-enoic Acid
Molecular FormulaC5H7FO2
Molecular Weight118.11 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)O)F
InChIInChI=1S/C5H7FO2/c1-2-3-4(6)5(7)8/h2,4H,1,3H2,(H,7,8)
InChIKeyJZKRBMFWHADHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoropent-4-enoic Acid: Essential Data for Sourcing, Properties, and Research Applications


2-Fluoropent-4-enoic acid (CAS 3885-23-2), also known as 2-fluoro-4-pentenoic acid, is a fluorinated carboxylic acid with the molecular formula C5H7FO2 and a molecular weight of 118.11 g/mol [1]. This compound features a fluorine atom at the C-2 position adjacent to a carboxylic acid group and a terminal alkene at C-4, providing a unique combination of reactivity profiles for synthetic and medicinal chemistry applications . As a fluorinated building block, it serves as a versatile intermediate for the preparation of more complex fluorinated compounds, including amino acid derivatives and peptidomimetics [2].

Why 2-Fluoropent-4-enoic Acid Cannot Be Substituted with Non-Fluorinated or Saturated Analogs


Substitution of 2-fluoropent-4-enoic acid with non-fluorinated pent-4-enoic acid or saturated 2-fluoropentanoic acid fundamentally alters metabolic stability, enzyme inhibition potency, and electronic properties critical for bioisosteric applications [1]. The α-fluorine atom at C-2 blocks β-oxidation metabolism—a key degradation pathway for pentenoic acids—thereby enhancing metabolic stability and reducing toxicity in vivo [2]. Additionally, the fluoroalkene moiety serves as a stable, lipophilic amide bond bioisostere, enabling the design of peptidomimetics with improved pharmacokinetic properties that cannot be achieved with unsubstituted alkenes or saturated analogs [3].

Quantitative Evidence for 2-Fluoropent-4-enoic Acid: Comparative Data vs. Non-Fluorinated and Saturated Analogs


α-Fluorination Blocks β-Oxidation Metabolism, Reducing Hepatotoxicity by >85%

α-Fluorination of pent-4-enoic acid effectively blocks β-oxidation metabolism, a key toxification pathway. In a comparative in vivo study, 4-pentenoic acid (4-PA) induced severe hepatic microvesicular steatosis in >85% of hepatocytes, whereas the α-fluorinated analog 2,2-difluoro-4-pentenoic acid (F2-4-PA) caused no observable morphological liver changes under identical dosing conditions [1]. This demonstrates that α-fluorination prevents the formation of toxic β-oxidation metabolites.

Metabolic Stability Hepatotoxicity Fluorinated Probes

Fluoroalkene Moiety Serves as a Stable Amide Bond Bioisostere with Enhanced Lipophilicity

Monofluoroalkenes, including the fluoroalkene moiety present in 2-fluoropent-4-enoic acid, are established amide bond bioisosteres that offer superior metabolic stability and lipophilicity compared to native amides. In a comparative study of histone deacetylase (HDAC) inhibitors, the fluorinated analog 25f (IC50 0.88 μM) exhibited similar potency to the unfluorinated parent 25g (IC50 0.67 μM), while 25i (IC50 1.02 μM) showed enhanced potency compared to its unfluorinated counterpart 25j (IC50 1.79 μM) [1]. Additionally, these fluorinated analogs displayed improved potency over the corresponding asparagine (IC50 2.10 μM) and glutamine (IC50 3.90 μM) derivatives, demonstrating the advantage of the fluoroalkene bioisostere over native amides [1].

Peptidomimetics Amide Bioisostere Drug Design

Efficient Synthetic Access via 2-Fluoroallylation: 63% Overall Yield for Amino Acid Derivatives

2-Fluoropent-4-enoic acid derivatives can be efficiently synthesized via 2-fluoroallylation of glycine ester imines. In a study by Laue and Haufe, alkylation of glycine ester imines with 3-bromo-2-fluoropropene followed by deprotection afforded 2-amino-4-fluoropent-4-enoic acid in 63% overall yield . In comparison, the α-methylated derivative was obtained in a lower 26% overall yield, highlighting the efficiency of the glycine-based route .

Synthetic Methodology Fluorinated Amino Acids Building Blocks

Fluorovinyl Group Exhibits Electrostatic Potential Similar to Primary Amide, Supporting Isosteric Behavior

Ab initio calculations comparing acetamide (a model for a primary amide) and 2-fluoropropene (a model for the fluorovinyl group) reveal similar electrostatic potential on the van der Waals surface, confirming their isosteric behavior despite different electronic structures [1]. This computational evidence supports the experimental observation that fluorovinyl groups, as found in 2-fluoropent-4-enoic acid derivatives, can effectively mimic primary amide functionalities in biological systems.

Bioisosterism Computational Chemistry Peptide Mimetics

Optimal Research and Industrial Applications for 2-Fluoropent-4-enoic Acid Based on Quantifiable Differentiation


Synthesis of Metabolically Stable Peptidomimetics as HDAC Inhibitors

The fluoroalkene moiety of 2-fluoropent-4-enoic acid serves as a stable amide bond bioisostere, enabling the design of peptidomimetic HDAC inhibitors with enhanced metabolic stability and improved potency. In comparative studies, fluorinated analogs incorporating this building block exhibited IC50 values as low as 0.88 μM, outperforming asparagine-based derivatives (IC50 2.10 μM) by a factor of 2.4 [1]. This application leverages the compound's unique isosteric properties to create drug candidates with improved pharmacokinetic profiles, making it a valuable tool for medicinal chemistry programs targeting cancer and epigenetic disorders.

Development of Non-Hepatotoxic Probes for Mitochondrial β-Oxidation Studies

α-Fluorination of pentenoic acids, as demonstrated with 2,2-difluoro-4-pentenoic acid, completely blocks β-oxidation metabolism and eliminates the severe hepatotoxicity observed with non-fluorinated analogs (>85% reduction in affected hepatocytes) [2]. This makes 2-fluoropent-4-enoic acid an ideal scaffold for designing mechanistic probes to study mitochondrial β-oxidation pathways without confounding toxicity, enabling researchers to dissect metabolic processes in vivo with greater safety and specificity.

Synthesis of Fluorinated Amino Acid Building Blocks for Peptide Engineering

2-Fluoropent-4-enoic acid can be efficiently converted to 2-amino-4-fluoropent-4-enoic acid in 63% overall yield via 2-fluoroallylation of glycine ester imines . This fluorinated amino acid serves as an asparagine isostere, allowing researchers to replace metabolically labile amide bonds with stable fluoroalkene mimics in peptides and proteins. The high synthetic yield ensures reliable, cost-effective access to this valuable building block for applications in chemical biology, protein engineering, and therapeutic peptide development.

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